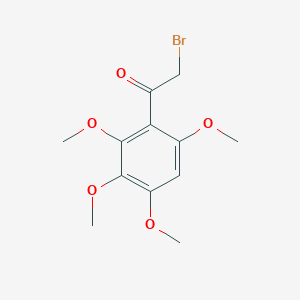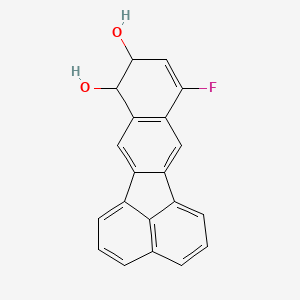
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol is a derivative of benzo(k)fluoranthene, which is a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a fluorine atom and two hydroxyl groups on the benzo(k)fluoranthene structure.
Vorbereitungsmethoden
The synthesis of 8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol typically involves the fluorination of benzo(k)fluoranthene followed by dihydroxylation. The fluorination can be achieved using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The dihydroxylation step can be carried out using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives. Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of fluorinated PAHs.
Biology: Researchers investigate its interactions with biological systems to understand its potential effects and applications in drug development.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include oxidative stress, DNA intercalation, and enzyme inhibition, depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol can be compared with other similar compounds, such as:
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene These compounds share a similar polycyclic aromatic structure but differ in the position and type of substituents. The presence of the fluorine atom and hydroxyl groups in this compound makes it unique, influencing its chemical reactivity and potential applications .
Eigenschaften
CAS-Nummer |
116208-76-5 |
|---|---|
Molekularformel |
C20H13FO2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
11-fluoro-8,9-dihydrobenzo[k]fluoranthene-8,9-diol |
InChI |
InChI=1S/C20H13FO2/c21-17-9-18(22)20(23)16-8-14-12-6-2-4-10-3-1-5-11(19(10)12)13(14)7-15(16)17/h1-9,18,20,22-23H |
InChI-Schlüssel |
BGWPGVLCSMMXPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=CC5=C(C=C4C3=CC=C2)C(=CC(C5O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


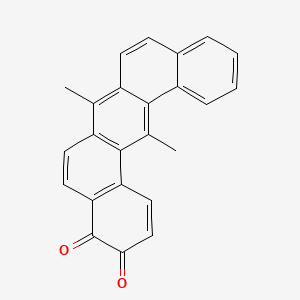
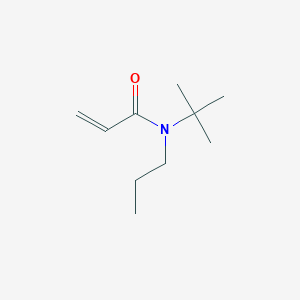
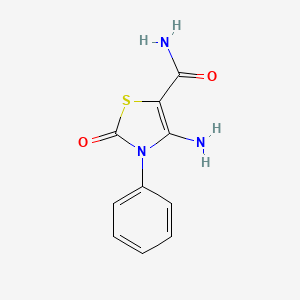
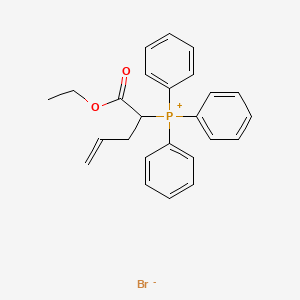
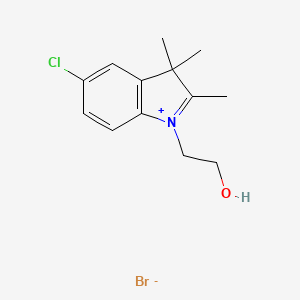
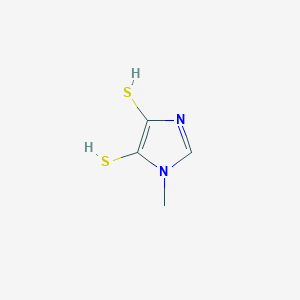
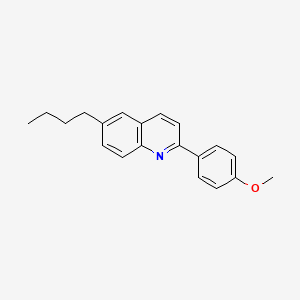
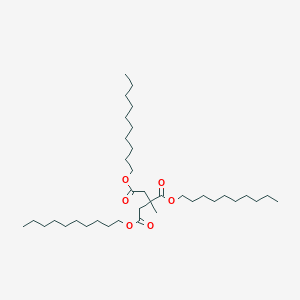
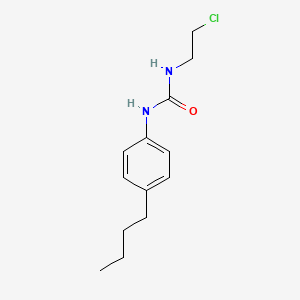

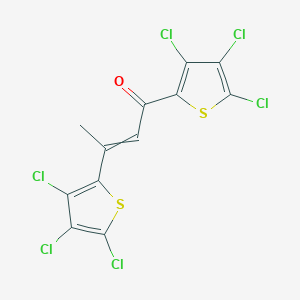
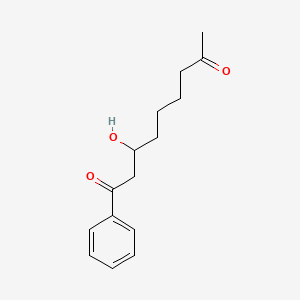
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)
